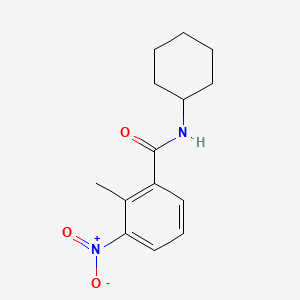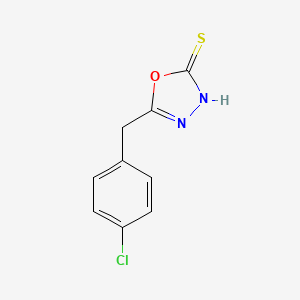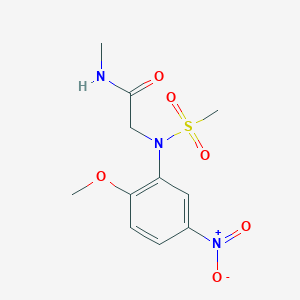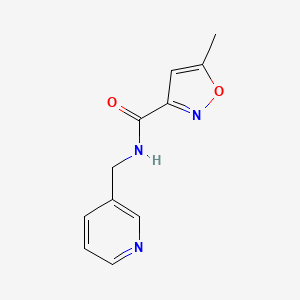
3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BEB, and it belongs to the class of benzamide derivatives.
Mecanismo De Acción
The mechanism of action of BEB is not fully understood yet. However, it is believed to act through multiple pathways depending on the target cell type. In cancer cells, BEB induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. It also induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammatory cells, BEB inhibits the activation of NF-κB pathway by preventing the translocation of NF-κB from the cytoplasm to the nucleus. This leads to a decrease in the production of pro-inflammatory cytokines. In neurons, BEB enhances the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a decrease in seizure activity.
Biochemical and Physiological Effects:
BEB has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of cyclin-dependent kinases, which leads to a decrease in cell proliferation. It also induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammatory cells, BEB inhibits the activation of NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. In neurons, BEB enhances the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a decrease in seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BEB has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, there are some limitations to its use in lab experiments. BEB is a relatively new compound, and its mechanism of action is not fully understood yet. Further research is needed to determine its optimal dosage and potential side effects.
Direcciones Futuras
There are several future directions for the research on BEB. One direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine its optimal dosage and potential side effects in humans. Overall, BEB has shown promising results in various scientific research applications, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide involves the reaction between 4-ethoxyaniline and 3-(benzyloxy)benzoyl chloride in the presence of a base. The reaction takes place under reflux conditions and produces BEB as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
BEB has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and anticonvulsant agent. In anticancer research, BEB has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, BEB has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In anticonvulsant research, BEB has been found to increase the threshold for seizure induction and reduce the duration of seizures.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-25-20-13-11-19(12-14-20)23-22(24)18-9-6-10-21(15-18)26-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFTVWGTZRBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)
![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)


![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)